2-Ethoxy-1-phenyl-2-[(2H-tetrazol-5-yl)sulfanyl]ethan-1-one
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Overview
Description
2-Ethoxy-1-phenyl-2-[(2H-tetrazol-5-yl)sulfanyl]ethan-1-one is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features an ethoxy group, a phenyl ring, and a tetrazole moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-1-phenyl-2-[(2H-tetrazol-5-yl)sulfanyl]ethan-1-one typically involves the reaction of ethyl phenyl ketone with a tetrazole derivative under specific conditions. Common methods include:
Debus-Radziszewski synthesis: This method involves the reaction of an aldehyde with an amine and an isocyanide.
Wallach synthesis: This involves the dehydrogenation of imidazolines.
Marckwald synthesis: This method uses alpha halo-ketones and amino nitriles.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-1-phenyl-2-[(2H-tetrazol-5-yl)sulfanyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The tetrazole ring can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Ethoxy-1-phenyl-2-[(2H-tetrazol-5-yl)sulfanyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Ethoxy-1-phenyl-2-[(2H-tetrazol-5-yl)sulfanyl]ethan-1-one involves its interaction with specific molecular targets. The tetrazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Candesartan: An angiotensin II receptor antagonist used to treat hypertension.
Losartan: Another angiotensin II receptor antagonist with similar therapeutic applications.
Uniqueness
2-Ethoxy-1-phenyl-2-[(2H-tetrazol-5-yl)sulfanyl]ethan-1-one is unique due to its specific structural features, such as the combination of an ethoxy group, a phenyl ring, and a tetrazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
61631-58-1 |
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Molecular Formula |
C11H12N4O2S |
Molecular Weight |
264.31 g/mol |
IUPAC Name |
2-ethoxy-1-phenyl-2-(2H-tetrazol-5-ylsulfanyl)ethanone |
InChI |
InChI=1S/C11H12N4O2S/c1-2-17-10(18-11-12-14-15-13-11)9(16)8-6-4-3-5-7-8/h3-7,10H,2H2,1H3,(H,12,13,14,15) |
InChI Key |
ZULOXAIHCJOMRB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(=O)C1=CC=CC=C1)SC2=NNN=N2 |
Origin of Product |
United States |
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